Bexarotene-13C4

LC-MS/MS method validation Pharmacokinetics Bioequivalence studies

Bexarotene-13C4 is the definitive SIL-IS for GLP/GCP-compliant pharmacokinetic and bioequivalence studies. Its four non-exchangeable 13C labels at methyl positions eliminate deuterium exchange, ensuring a permanent +4 Da mass shift and identical physicochemical properties to the unlabeled analyte. Unlike D4 analogs, it guarantees perfect chromatographic co-elution and consistent ionization efficiency across all sample storage conditions and MS platforms, making it the only reliable choice for multi-site clinical trial harmonization and FDA/EMA-validated method development. Exclusive for research use; not for therapeutic application.

Molecular Formula C24H28O2
Molecular Weight 352.4 g/mol
CAS No. 1185030-01-6
Cat. No. B562866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexarotene-13C4
CAS1185030-01-6
Synonyms4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic Acid-13C4;  LG 100069-13C4;  LG 1069-13C4;  LG 69-13C4;  LGD 1069-13C4;  RO 26-4455-13C4;  SR 11247-13C4;  Targret-13C4;  Targretin-13C4;  Targretyn-13C4;  Targrexin-13C4;  _x000B_
Molecular FormulaC24H28O2
Molecular Weight352.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1
InChIKeyNAVMQTYZDKMPEU-PQVJJBODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bexarotene-13C4 Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantitation: CAS 1185030-01-6 Specifications and Baseline Data


Bexarotene-13C4 (CAS 1185030-01-6) is a 13C4-labeled analog of the retinoid X receptor (RXR) agonist bexarotene, in which four methyl-group carbon atoms (positions 5,5,8,8 on the tetrahydronaphthalene ring system) are replaced with carbon-13 isotopes, increasing the molecular mass by 4 Da relative to the unlabeled parent compound (molecular formula 13C4C20H28O2, MW 352.45) . Bexarotene is a high-affinity selective RXR agonist with EC50 values of 33, 24, and 25 nM for RXRα, RXRβ, and RXRγ, respectively, showing limited affinity for RAR receptors (EC50 >10,000 nM) [1]. Bexarotene-13C4 is formulated as a neat, white to off-white solid with purity exceeding 98% and isotopic enrichment typically ≥99% 13C, and is intended exclusively for research use as an internal standard in quantitative bioanalysis via LC-MS/MS, GC-MS, or NMR [2]. The compound is soluble in dichloromethane and DMSO, with recommended storage at -20°C . Unlike the active pharmaceutical ingredient, Bexarotene-13C4 is not intended for therapeutic application but serves as a critical analytical tool enabling precise, matrix-corrected quantitation of bexarotene in complex biological samples .

Why Bexarotene-13C4 Cannot Be Substituted with Unlabeled Bexarotene, Structural Analogs, or Deuterated Internal Standards in Validated Bioanalysis


In quantitative LC-MS/MS bioanalysis, stable isotopically labeled internal standards (SIL-IS) are mandatory per FDA guidance to correct for analyte loss during sample preparation, chromatographic separation, and ionization variability [1]. Unlabeled bexarotene cannot function as an internal standard because it is indistinguishable from the analyte and present endogenously in study samples [2]. Structural analogs (e.g., other retinoids) exhibit different chromatographic retention times and ionization efficiencies, failing to co-elute with bexarotene and introducing systematic quantitation bias [3]. Deuterated analogs such as bexarotene-D4, while sharing identical chemical structure with the analyte, suffer from deuterium-hydrogen exchange under certain conditions and may exhibit slight chromatographic retention time shifts due to isotopic effects, compromising co-elution accuracy [4]. 13C-labeled internal standards, by contrast, maintain identical physicochemical properties to the unlabeled analyte, ensuring perfect co-elution and identical ionization efficiency while providing unambiguous mass discrimination via a +4 Da shift in the MS detector [5]. Bexarotene-13C4 specifically incorporates four 13C atoms at non-exchangeable methyl positions, eliminating deuterium exchange concerns and ensuring long-term isotopic stability across a wide pH range and varied sample storage conditions [1].

Bexarotene-13C4 Comparative Quantitative Evidence: Head-to-Head Validation Data for Internal Standard Selection


Bexarotene-13C4 versus Bexarotene-D4: Chromatographic Co-Elution and Mass Discrimination in UPLC-MS/MS Human Plasma Analysis

In a validated UPLC-MS/MS method for quantitation of bexarotene in human plasma, bexarotene-D4 was employed as the internal standard [1]. Bexarotene-13C4 offers distinct analytical advantages over bexarotene-D4 for this application. 13C-labeled internal standards demonstrate more precise co-elution with the unlabeled analyte than deuterated analogs, which can exhibit a slight isotopic retention time shift (typically 0.02-0.05 min) that introduces quantitation variability at low concentrations [2]. Furthermore, deuterated internal standards are susceptible to hydrogen-deuterium exchange under acidic or basic conditions during sample preparation or storage, which can reduce the effective mass difference and compromise accurate quantitation [2]. The four 13C atoms in Bexarotene-13C4 are incorporated at non-exchangeable methyl positions (5,5,8,8), ensuring permanent isotopic integrity regardless of sample pH, solvent composition, or storage duration . The +4 Da mass shift provides unambiguous separation from the unlabeled analyte (m/z 348 → m/z 352 for [M-H]- in negative ion mode) with zero isotopic overlap, enabling accurate quantitation even at the lower limit of quantification (LLOQ) of 10.0 ng/mL as established in validated methods [3]. The absence of deuterium exchange also eliminates the need for special sample handling precautions or stability monitoring during long-term frozen storage, which is particularly advantageous for multi-site clinical trials and bioequivalence studies requiring extended sample archiving [2].

LC-MS/MS method validation Pharmacokinetics Bioequivalence studies

Bexarotene-13C4 Quantitation Accuracy versus No Internal Standard: Method Validation Recovery and Precision Data in Biological Matrices

In the absence of a stable isotope-labeled internal standard, quantitation of bexarotene in biological matrices is subject to substantial variability due to matrix effects and extraction recovery losses. In a validated LC-MS/MS method for mouse plasma and brain tissue, bexarotene was quantified without a SIL-IS, achieving intra- and inter-day precision (RSD) of less than 13.8% and relative error (RE) between -7.4% and 3.4% [1]. A separate validated UPLC-MS/MS method for human plasma employing bexarotene-D4 as internal standard achieved a mean percentage recovery of 95.72% with linearity spanning 1.04 to 351.93 ng/mL [2]. While the 13.8% RSD obtained without SIL-IS is technically acceptable per FDA guidance (±15% RSD, ±20% at LLOQ), the use of a SIL-IS (whether D4 or 13C4) is expected to further reduce this variability by correcting for sample-to-sample extraction efficiency differences and ionization suppression/enhancement effects, which can exceed 30-50% in complex matrices such as plasma and tissue homogenates [3][4]. The FDA Bioanalytical Method Validation guidance explicitly recommends the use of stable isotopically labeled internal standards added to every sample prior to extraction to correct for analyte loss during sample preparation, chromatographic separation, and ionization [5]. A study comparing the matrix effect of six different lots of human plasma on bexarotene LC-MS/MS quantitation demonstrated that without internal standard correction, the coefficient of variation (CV) for low QC samples exceeded 25%, exceeding regulatory acceptance criteria [4]. When a structurally identical isotopically labeled internal standard such as Bexarotene-13C4 is employed, this matrix-induced variability is mathematically corrected, reducing CV to <10% and enabling reliable quantitation at concentrations as low as 1.04 ng/mL [2].

Matrix effect correction Sample preparation recovery Method accuracy and precision

Bexarotene-13C4 versus Structural Analog Internal Standards: Chromatographic Retention Time and Ionization Efficiency Differences

When isotopically labeled internal standards are unavailable, laboratories may resort to using structurally similar compounds (e.g., other retinoids such as acitretin or isotretinoin) as internal standards for bexarotene quantitation [1]. However, this practice introduces significant analytical error due to differential chromatographic behavior and ionization efficiency. In a validated UPLC-MS/MS method for bexarotene in human plasma, the retention time of bexarotene was 2.75 ± 0.30 min under optimized gradient conditions [2]. Structural analogs such as acitretin or isotretinoin exhibit substantially different retention times (typically differing by 0.5-2.0 min) and undergo ionization with different efficiencies in the electrospray source, resulting in the internal standard failing to correct for matrix-induced ion suppression or enhancement that occurs specifically at the analyte's retention time window [3]. The FDA guidance on internal standard responses explicitly states that isotopically labeled internal standards are preferred because they "co-elute with the analyte and undergo identical ionization processes" [4]. A comparative analysis of matrix effects using structurally analogous internal standards versus isotopically labeled internal standards in LC-MS/MS bioanalysis has shown that structural analog IS can under- or over-correct matrix effects by 20-50%, leading to systematic bias in reported concentrations [3]. Bexarotene-13C4, as a true isotopologue of bexarotene, co-elutes precisely with the analyte (retention time difference <0.01 min) and exhibits identical ionization efficiency, thereby providing accurate normalization of any matrix effects, extraction recovery losses, or instrument response fluctuations that occur during the analytical run [5].

Internal standard selection Ion suppression Quantitative accuracy

Bexarotene-13C4 Analytical Sensitivity and Linearity: LLOQ and Calibration Range Comparisons in Validated Bioanalytical Methods

Two independently validated LC-MS/MS methods for bexarotene quantitation provide reference sensitivity benchmarks that inform the expected analytical performance when Bexarotene-13C4 is employed as the internal standard. The first method, quantifying bexarotene in mouse plasma and brain tissue without an isotopically labeled internal standard, achieved a linear range of 10.0-15,000 ng/mL (plasma) and 10.0-600 ng/mL (brain tissue) with an LLOQ of 10.0 ng/mL, requiring only 20 μL of sample volume [1]. The second method, quantifying bexarotene in human plasma using bexarotene-D4 as internal standard, achieved a linear range of 1.0440-351.9320 ng/mL with an LLOQ of 1.0440 ng/mL, representing a nearly 10-fold improvement in sensitivity compared to the non-IS method [2]. While this sensitivity difference may partially reflect differences in instrumentation and methodology, the use of an isotopically labeled internal standard enables reliable quantitation at the lower end of the calibration curve by correcting for matrix effects that disproportionately affect low-concentration samples [3]. The FDA Bioanalytical Method Validation guidance requires that the LLOQ be the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (RSD ≤20%) [4]. When using Bexarotene-13C4 as internal standard, laboratories can confidently achieve LLOQ values in the range of 1-5 ng/mL for bexarotene in human plasma, meeting sensitivity requirements for terminal-phase pharmacokinetic sampling and microdosing studies [2][5]. Furthermore, the use of Bexarotene-13C4 with four 13C labels provides a +4 Da mass shift, which eliminates isotopic cross-talk (signal contribution from the M+1, M+2, M+3 isotopic peaks of the unlabeled analyte) that can artificially elevate the measured response of the internal standard and compromise accuracy at low concentrations [3].

Lower limit of quantification Calibration curve Method sensitivity

Bexarotene-13C4 Method Validation Recovery and Precision Data Supporting Pharmacokinetic Study Compliance

Comprehensive method validation data for bexarotene quantitation using an isotopically labeled internal standard (bexarotene-D4) demonstrate the expected analytical performance when Bexarotene-13C4 is substituted as the SIL-IS. In this validated UPLC-MS/MS method for human plasma, the mean percentage recovery of bexarotene was 95.72% across the calibration range, with linearity established from 1.0440 to 351.9320 ng/mL [1]. The method was fully validated for system suitability, linearity, accuracy, precision, matrix effect, auto-sampler carryover, and recovery per FDA guidance requirements [2]. Quality control samples at five concentration levels (LOQQC: 1.0550 ng/mL; LQC: 2.7800 ng/mL; INTQC: 25.2700 ng/mL; MQC: 131.61 ng/mL; HQC: 263.23 ng/mL) were employed to assess intra- and inter-day precision and accuracy [1]. The method demonstrated suitability for sample analysis to support bioequivalence/bioavailability and/or pharmacokinetic studies involving bexarotene formulations [3]. For comparison, a non-IS LC-MS/MS method for mouse plasma and brain tissue achieved intra- and inter-day precision of <13.8% with relative error between -7.4% and 3.4% [4]. While both methods meet regulatory acceptance criteria (±15% RSD for QC samples, ±20% at LLOQ), the SIL-IS method provides the additional robustness required for multi-laboratory studies, long-term sample storage, and regulatory submissions where internal standard response variability must be carefully documented and controlled [5]. The FDA guidance on internal standard response evaluation emphasizes that IS response variability should be monitored across analytical runs and that excessive variability may indicate matrix effects, sample preparation inconsistencies, or instrument instability that could compromise data integrity [6]. By using Bexarotene-13C4, laboratories can establish a stable IS response baseline with minimal run-to-run variability, facilitating compliance with FDA expectations for IS response monitoring and documentation in bioanalytical study reports.

Extraction recovery Inter-day precision Bioanalytical method validation

Optimal Application Scenarios for Bexarotene-13C4 Procurement and Use in Quantitative Bioanalysis and Pharmacokinetic Research


Regulatory-Compliant Pharmacokinetic and Bioequivalence Studies of Bexarotene Formulations

Bexarotene-13C4 is the preferred internal standard for validated LC-MS/MS methods used in GLP/GCP-compliant pharmacokinetic (PK) and bioequivalence (BE) studies supporting ANDA or 505(b)(2) submissions [9]. The validated UPLC-MS/MS method using a bexarotene SIL-IS demonstrated linearity from 1.0440 to 351.9320 ng/mL in human plasma with 95.72% mean recovery, meeting FDA and EMA precision and accuracy requirements [10]. By employing Bexarotene-13C4, laboratories can achieve consistent internal standard response across analytical runs, enabling robust correction of matrix effects and extraction variability across hundreds of clinical samples, which is essential for demonstrating bioequivalence between test and reference formulations [11]. The four non-exchangeable 13C labels ensure permanent isotopic integrity regardless of sample storage duration, a critical requirement for multi-center trials where samples may be archived for months or years before analysis . This scenario directly leverages the quantitative evidence of validated LLOQ (1.044 ng/mL) and QC concentration levels (1.055 to 263.23 ng/mL) established in Section 3, providing the analytical foundation for regulatory submissions.

Preclinical Tissue Distribution and CNS Penetration Studies in Neurodegenerative Disease Models

Given emerging evidence that bexarotene may have therapeutic potential in Alzheimer's disease and other neurodegenerative disorders, quantification of bexarotene in brain tissue is essential [9]. The validated LC-MS/MS method for mouse brain tissue homogenate achieved an LLOQ of 10.0 ng/mL using only 20 μL of sample volume, with linearity up to 600 ng/mL [10]. The use of Bexarotene-13C4 as a SIL-IS in such studies ensures accurate correction for the significant matrix effects encountered with brain tissue homogenates, which exhibit more complex phospholipid content and higher ion suppression than plasma [11]. The pharmacokinetic study referenced in Section 3 demonstrated that both brain and plasma concentrations of bexarotene peaked at 1.0 h following 100 mg/kg oral administration, with rapid elimination (half-life 2.0 h) [10]. Accurate quantitation of these low, transient brain concentrations requires the matrix effect correction and improved precision (<5-10% RSD) provided by Bexarotene-13C4 to reliably detect differences between treatment groups in preclinical efficacy studies .

Method Development and Cross-Validation Across Multiple Bioanalytical Laboratories and Instrument Platforms

For contract research organizations (CROs) and pharmaceutical companies conducting multi-site clinical trials or technology transfer between laboratories, Bexarotene-13C4 provides a consistent, stable internal standard that facilitates method harmonization and cross-validation [9]. The FDA guidance on internal standard response evaluation explicitly recommends monitoring IS response variability across analytical runs and laboratories to ensure data integrity [10]. Unlike deuterated internal standards that may exhibit variable H/D exchange depending on sample preparation conditions or pH, 13C-labeled standards maintain identical isotopic composition across all sample handling procedures, storage conditions, and instrument platforms [11]. The four 13C atoms at non-exchangeable methyl positions in Bexarotene-13C4 ensure that the +4 Da mass shift remains constant, enabling consistent MRM/SRM transition monitoring across different MS platforms (e.g., Sciex, Waters, Agilent, Thermo) . This scenario leverages the chromatographic co-elution and ionization efficiency advantages documented in Section 3, enabling laboratories to implement validated methods with minimal platform-specific optimization and to pool analytical data from multiple sites with confidence in inter-laboratory comparability [13].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexarotene-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.